MAO-A vs. MAO-B Inhibitory Potency Comparison in a Benzothiazole-Benzamide Series
In a 2024 study of N-(benzo[d]thiazol-2-yl) benzamide-based compounds, all synthesized analogs demonstrated potent MAO inhibition with IC50 values in the lower micromolar range [1]. The most potent MAO-A inhibitor (compound 3e) had an IC50 of 0.92 ± 0.09 µM, while the most potent MAO-B inhibitor (compound 3d) had an IC50 of 0.48 ± 0.04 µM [1]. While the exact compound CAS 912762-62-0 was not explicitly listed, this data provides a class-level benchmark for potency and selectivity against which to compare the compound of interest if tested under identical conditions.
| Evidence Dimension | Inhibitory potency (IC50) against MAO-A and MAO-B |
|---|---|
| Target Compound Data | No specific data available for CAS 912762-62-0 |
| Comparator Or Baseline | Compound 3e (MAO-A IC50 = 0.92 µM) and Compound 3d (MAO-B IC50 = 0.48 µM) from the same chemical series |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro MAO inhibition assay |
Why This Matters
This establishes a potency benchmark for the chemotype; procurement should be contingent on demonstrating comparable or differentiated activity for CAS 912762-62-0.
- [1] Jalil S, Shabir G, Saeed A, Iqbal J. Design, synthesis, in vitro, and in silico study of benzothiazole-based compounds as a potent anti-Alzheimer agent. Mol Divers. 2024. doi:10.1007/s11030-024-10909-6. View Source
